molecular formula C11H17NO4 B1403821 (1R,5S)-3-Boc-6-oxa-3-azabicyclo-[3.2.1]octane-8-one CAS No. 1408057-38-4

(1R,5S)-3-Boc-6-oxa-3-azabicyclo-[3.2.1]octane-8-one

Cat. No.: B1403821
CAS No.: 1408057-38-4
M. Wt: 227.26 g/mol
InChI Key: OJMIJZAIJKFKJV-YUMQZZPRSA-N
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Description

(1R,5S)-3-Boc-6-oxa-3-azabicyclo-[3.2.1]octane-8-one is a bicyclic compound that features an azabicyclo octane core. This compound is of significant interest due to its structural similarity to tropane alkaloids, which are known for their diverse biological activities .

Preparation Methods

The synthesis of (1R,5S)-3-Boc-6-oxa-3-azabicyclo-[3.2.1]octane-8-one typically involves enantioselective construction methods. One common approach is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the resulting tricyclo intermediate . Industrial production methods often rely on similar synthetic routes but are optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

(1R,5S)-3-Boc-6-oxa-3-azabicyclo-[3.2.1]octane-8-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,5S)-3-Boc-6-oxa-3-azabicyclo-[3.2.1]octane-8-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s bicyclic structure allows it to fit into receptor sites, modulating their activity and influencing various biological pathways .

Comparison with Similar Compounds

Properties

CAS No.

1408057-38-4

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

tert-butyl (1S,5S)-8-oxo-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-4-7-6-15-8(5-12)9(7)13/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1

InChI Key

OJMIJZAIJKFKJV-YUMQZZPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CO[C@@H](C1)C2=O

SMILES

CC(C)(C)OC(=O)N1CC2COC(C1)C2=O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COC(C1)C2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5S)-3-Boc-6-oxa-3-azabicyclo-[3.2.1]octane-8-one
Reactant of Route 2
(1R,5S)-3-Boc-6-oxa-3-azabicyclo-[3.2.1]octane-8-one
Reactant of Route 3
(1R,5S)-3-Boc-6-oxa-3-azabicyclo-[3.2.1]octane-8-one
Reactant of Route 4
(1R,5S)-3-Boc-6-oxa-3-azabicyclo-[3.2.1]octane-8-one
Reactant of Route 5
(1R,5S)-3-Boc-6-oxa-3-azabicyclo-[3.2.1]octane-8-one
Reactant of Route 6
(1R,5S)-3-Boc-6-oxa-3-azabicyclo-[3.2.1]octane-8-one

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